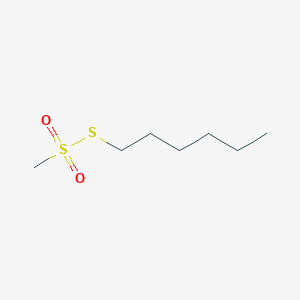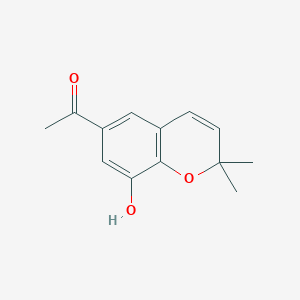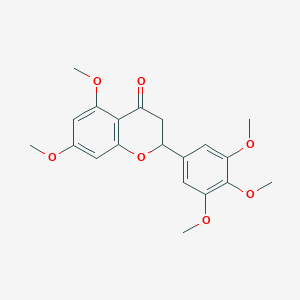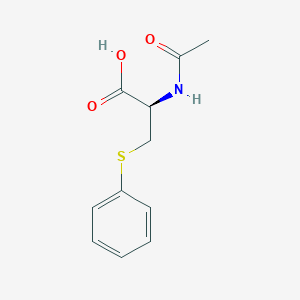
2-デメチルチオコルヒチン
説明
Synthesis Analysis
The synthesis of derivatives related to 2-Demethylthiocolchicine, such as 2-chloroacetyl-2-demethylthiocolchicine, involves chemical modifications that enable specific interactions with biological targets like tubulin. These modifications include the introduction of chloroacetyl groups, which react covalently with specific cysteine residues in the protein structure of tubulin, indicating a sophisticated approach to targeting molecular structures within biological systems (Bai et al., 2000).
Molecular Structure Analysis
The molecular structure of 2-Demethylthiocolchicine derivatives, such as demethylisothiocolchicine, has been studied through crystallography, revealing that these molecules maintain the overall shape of active colchicine derivatives but with specific conformational changes, such as different conformations of methoxy groups. This structural understanding is crucial for evaluating the compound's potential interactions with biological molecules (Margulis, 1977).
Chemical Reactions and Properties
The chemical reactivity of 2-Demethylthiocolchicine involves its ability to form covalent bonds with tubulin, specifically through reactions with cysteine residues. This reactivity is indicative of the compound's potential mechanism of action, where it can interfere with tubulin polymerization, a critical process in cell division (Grover et al., 1992).
Physical Properties Analysis
The physical properties of 2-Demethylthiocolchicine and its derivatives, such as solubility, crystalline structure, and molecular weight, are essential for understanding how these compounds can be utilized in research and development. However, specific studies focusing on these properties were not directly found in the current search, indicating a potential area for further research.
Chemical Properties Analysis
2-Demethylthiocolchicine's chemical properties, including its reactivity, stability, and interactions with biological molecules, are key to its study and application. The compound's ability to bind covalently to tubulin by reacting with cysteine residues demonstrates its potential for modulating biological pathways, particularly those involved in cell division and cancer research (Bai et al., 2000).
科学的研究の応用
がん研究における抗増殖剤
2-デメチルチオコルヒチン: は、特にがん研究において、その抗増殖効果について研究されています。 これは、コルヒチンの誘導体であり、コルヒチンはがん細胞のチューブリンに高い親和性で結合することが知られており、その結果、微小管の重合阻害と有糸分裂停止が起こります . チオコルヒチンの脱メチル化は、チューブリンへの結合能や毒性など、その生物学的特性に影響を与えます .
治療用新規アナログの合成
研究者たちは、その治療の可能性を探るために、位置選択的に脱メチル化されたコルヒチンとチオコルヒチンの新規アナログを合成しました . 2-デメチルチオコルヒチンを含むこれらのアナログは、その抗増殖活性について評価されており、いくつかのアナログは有望な生物学的プロファイルを示しています .
チューブリン結合と安定性研究
2-デメチルチオコルヒチン: は、コルヒチノイドのチューブリンへの結合ダイナミクスを理解するための研究で使用されています。 これは、他のコルヒチンの誘導体に比べて、より安定しており、毒性が低く、チューブリンへの結合親和性が高い . これは、β-チューブリン上のコルヒチノイドの結合部位をマッピングするための貴重な化合物となります .
抗有糸分裂剤の開発
その抗有糸分裂特性により、2-デメチルチオコルヒチンは、抗有糸分裂剤の開発のために研究されています。 これらの薬剤は、がんのように細胞分裂が関与する疾患の治療に潜在的に使用できる可能性があります .
物理化学的特性評価
この化合物は、コルヒチン誘導体の物理化学的特性の評価にも使用されます。 特定の位置での置換は、薬物製剤に不可欠な、水分化親和性と溶解性を制御します .
創薬と分子ドッキング研究
2-デメチルチオコルヒチン: は、創薬と分子ドッキング研究におけるモデル化合物として役立ちます。 これは、薬物が標的にどのように結合するかを予測し、効力を向上させ、副作用を軽減した薬物を設計するのに役立ちます .
作用機序
Target of Action
The primary target of 2-Demethylthiocolchicine is the protein tubulin . Tubulin is an α, β-heterodimer that forms the core of the microtubule . Microtubules are a key component of the cell’s cytoskeleton and play crucial roles in many cellular processes, including cell division and intracellular transport .
Mode of Action
2-Demethylthiocolchicine interacts with tubulin at the colchicine binding site . This interaction inhibits tubulin assembly and suppresses microtubule formation . Specifically, 2-Demethylthiocolchicine and similar colchicinoids bind to tubulin and react covalently with β−tubulin, forming adducts with Cysβ239 and Cysβ354 .
Biochemical Pathways
By inhibiting tubulin assembly and suppressing microtubule formation, 2-Demethylthiocolchicine disrupts microtubule dynamics . This disruption affects various cellular processes that rely on microtubules, including cell division and intracellular transport . As a result, cells may be arrested during interphase .
Pharmacokinetics
Thiocolchicoside, for example, is rapidly absorbed from the gastrointestinal tract, with peak levels detected within 1 hour in most subjects . Elimination is also rapid, with mean residence time values of 5-6 hours . .
Result of Action
The molecular and cellular effects of 2-Demethylthiocolchicine’s action primarily involve the disruption of microtubule dynamics . This disruption can lead to cell cycle arrest and potentially cell death, particularly in rapidly dividing cells . Therefore, 2-Demethylthiocolchicine and similar compounds have potential as chemotherapeutic agents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Demethylthiocolchicine, although specific studies on this compound are lacking. Research on other compounds suggests that factors such as diet, physical activity, exposure to other chemicals, and even stress can influence the body’s response to various substances
将来の方向性
Colchicine binding site inhibitors (CBSIs) like 2-Demethylthiocolchicine have strong antiproliferative effects on multidrug-resistant tumor cells and have become the mainstream research orientation of microtubule-targeted agents . The recent advances of CBSIs during 2017–2022, attempts to depict their biological activities to analyze the structure–activity relationships and offers new perspectives for designing the next generation of novel CBSIs .
特性
IUPAC Name |
N-[(7S)-2-hydroxy-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-11(23)22-15-7-5-12-9-17(26-2)20(25)21(27-3)19(12)13-6-8-18(28-4)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQLBXIHBJAOIO-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236341 | |
| Record name | 2-Demethylthiocolchicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87424-26-8 | |
| Record name | N-[(7S)-5,6,7,9-Tetrahydro-2-hydroxy-1,3-dimethoxy-10-(methylthio)-9-oxobenzo[a]heptalen-7-yl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87424-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Demethylthiocolchicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087424268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Demethylthiocolchicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Demethylthiocolchicine interact with its target and what are the downstream effects?
A: 2-Demethylthiocolchicine (2-DMTC) binds to tubulin, specifically the β-tubulin subunit, similar to its parent compound, colchicine. [, , ] This binding disrupts microtubule dynamics, ultimately inhibiting microtubule polymerization. [] Microtubules are essential for various cellular processes, including cell division, intracellular transport, and cell shape maintenance. Therefore, disrupting microtubule dynamics through 2-DMTC binding leads to mitotic arrest and ultimately cell death.
Q2: What is known about the structural characterization of 2-Demethylthiocolchicine?
A: While the provided excerpts do not explicitly mention the molecular formula and weight of 2-Demethylthiocolchicine, they do highlight its structural relation to colchicine and thiocolchicine. [, , ] 2-DMTC is a derivative of thiocolchicine, where a methyl group is removed from the methoxy group at the 2-position of the A ring. [, ] Further structural characterization, including spectroscopic data, would require consultation of the full research articles or relevant databases.
Q3: What are the applications of radiolabeled 2-Demethylthiocolchicine in research?
A: The development of 14C-labeled 2-DMTC has been instrumental in advancing research on the colchicine binding site of tubulin. [] Due to its high specificity for β-tubulin, 14C-labeled 2-DMTC can be used as a molecular probe to identify and characterize the colchicine binding site. [] This facilitates research into the precise binding interactions between colchicinoids and tubulin, contributing to a deeper understanding of microtubule dynamics and the development of novel antimitotic agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






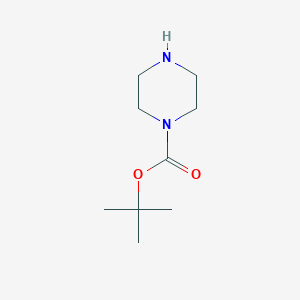
![1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14836.png)
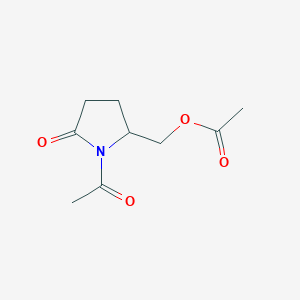
![1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14841.png)


